molecular formula C11H7Cl2NO2 B1359535 (4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one CAS No. 1142198-93-3

(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Cat. No. B1359535
M. Wt: 256.08 g/mol
InChI Key: ZNOXAKLCODEEQV-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one” is a chemical compound that contains a total of 24 bonds, including 17 non-Hydrogen bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring and 1 six-membered ring .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 24 bonds, with 17 non-Hydrogen bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring and 1 six-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C11H7Cl2NO2) and molecular weight (256.08) .

Scientific Research Applications

Green Synthesis Methods

Isoxazole-5(4H)-ones, including compounds like (4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, are synthesized using green methods. Salicylic acid, for instance, has been used as a catalyst in water medium for the synthesis of isoxazole derivatives, offering an environmentally friendly procedure (Mosallanezhad & Kiyani, 2019). Similarly, sulfanilic acid has been employed for catalyzing the synthesis of isoxazol-5(4H)-ones, emphasizing the role of eco-friendly methods in creating these compounds (Kiyani & Mosallanezhad, 2018).

Photonic and Pharmaceutical Industry Applications

Isoxazole derivatives are known for their applications in agriculture, filter dyes, photonic devices, and the pharmaceutical industry. Their role as synthetic precursors in creating other organic compounds is also significant (Mosallanezhad & Kiyani, 2019).

Larvicidal Activity

Research in 2023 explored the use of isoxazole-5(4H)-ones in agrochemical and pharmaceutical contexts, with a focus on their larvicidal activity against Aedes aegypti, a mosquito species (Sampaio et al., 2023).

Catalytic Synthesis and Spectroscopic Investigation

The catalytic synthesis of isoxazol-5(4H)-ones and their spectroscopic properties have been investigated, contributing to the understanding of their structural and electronic properties (Kiyani et al., 2015).

Crystallographic and Theoretical Studies

Crystallographic and theoretical studies on arylidene-isoxazolone compounds offer insights into their molecular geometry and potential applications in various scientific fields (Brancatelli et al., 2011).

Antimicrobial Activity

Compounds related to (4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one have shown promising antimicrobial activities, indicating their potential use in developing new antibacterial agents (Nguyen et al., 2019).

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(4-chlorophenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-1-3-8(13)4-2-7/h1-5H,6H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXAKLCODEEQV-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=NOC2=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.